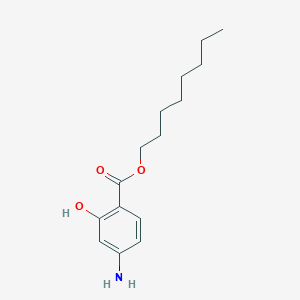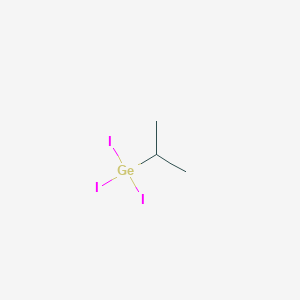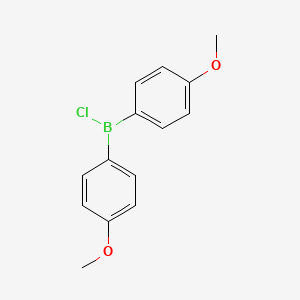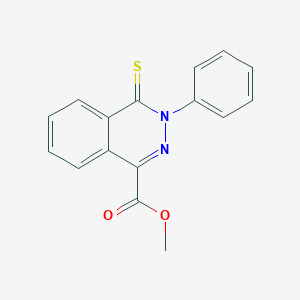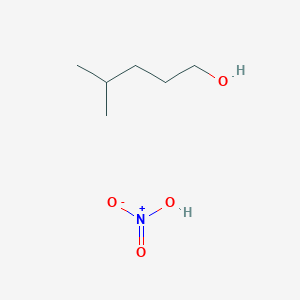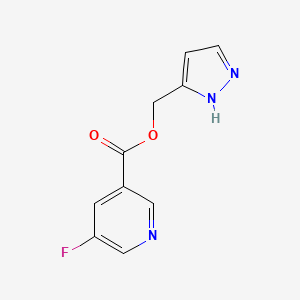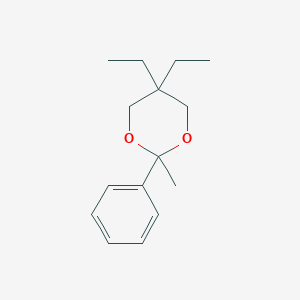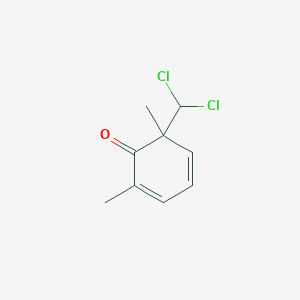
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one is an organic compound characterized by the presence of a dichloromethyl group and a cyclohexa-2,4-dien-1-one core. This compound is notable for its unique structure, which combines both aliphatic and aromatic characteristics, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the chlorination of 2,6-dimethylphenol followed by a series of substitution reactions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. For instance, the use of iron-containing catalysts has been reported to facilitate the chlorination process, leading to higher efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 2,6-dimethylcyclohexa-2,4-dien-1-one carboxylic acid.
Reduction: Formation of 6-methyl-2,6-dimethylcyclohexa-2,4-dien-1-one.
Substitution: Formation of various substituted cyclohexa-2,4-dien-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2,6-dimethylcyclohexa-2,4-dien-1-one: Similar structure but with a chloro group instead of a dichloromethyl group.
2,6-Dimethylcyclohexa-2,4-dien-1-one: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-(Dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
14789-76-5 |
|---|---|
Molekularformel |
C9H10Cl2O |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
6-(dichloromethyl)-2,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-4-3-5-9(2,7(6)12)8(10)11/h3-5,8H,1-2H3 |
InChI-Schlüssel |
RXDVWVUYHCUPCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC(C1=O)(C)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
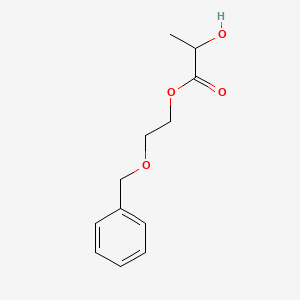

![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
